molecular formula C8H10BrCl3 B14384314 8-Bromo-1,1,1-trichloroocta-3,5-diene CAS No. 88084-11-1

8-Bromo-1,1,1-trichloroocta-3,5-diene

Cat. No.: B14384314
CAS No.: 88084-11-1
M. Wt: 292.4 g/mol
InChI Key: LHTJDKDUNIQSCK-UHFFFAOYSA-N
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Description

8-Bromo-1,1,1-trichloroocta-3,5-diene is a chemical compound characterized by its unique structure, which includes bromine and chlorine atoms attached to an octadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,1,1-trichloroocta-3,5-diene typically involves the bromination and chlorination of octadiene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective halogenation. For instance, bromination can be achieved using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4), while chlorination may involve chlorine gas (Cl2) under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where octadiene is subjected to bromine and chlorine in reactors designed to handle the exothermic nature of these reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,1,1-trichloroocta-3,5-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrogen Halides (HX): Used in electrophilic addition reactions.

    Nucleophiles: Such as hydroxide ions (OH-) or alkoxide ions (RO-) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the addition of HBr to the compound can yield 1,2-addition and 1,4-addition products .

Scientific Research Applications

8-Bromo-1,1,1-trichloroocta-3,5-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-1,1,1-trichloroocta-3,5-diene involves its reactivity with various electrophiles and nucleophiles. The presence of bromine and chlorine atoms makes it a versatile compound for different chemical transformations. The molecular targets and pathways involved in its reactions include the formation of carbocation intermediates during electrophilic addition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-1,1,1-trichloroocta-3,5-diene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to other dienes. This dual halogenation allows for a broader range of chemical transformations and applications.

Properties

CAS No.

88084-11-1

Molecular Formula

C8H10BrCl3

Molecular Weight

292.4 g/mol

IUPAC Name

8-bromo-1,1,1-trichloroocta-3,5-diene

InChI

InChI=1S/C8H10BrCl3/c9-7-5-3-1-2-4-6-8(10,11)12/h1-4H,5-7H2

InChI Key

LHTJDKDUNIQSCK-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C=CC=CCC(Cl)(Cl)Cl

Origin of Product

United States

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